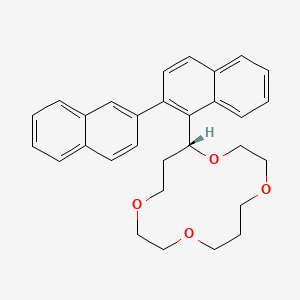

(R)-2,2-Binaphthyl-14-crown-4

Description

Significance of Chirality in Molecular Recognition and Asymmetric Catalysis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. The two mirror-image forms of a chiral molecule are called enantiomers. In biological systems, this "handedness" is critical; for instance, the amino acids that make up proteins are almost exclusively of one enantiomeric form. This inherent chirality in biological receptors, such as enzymes, means they often interact differently with the two enantiomers of a chiral substrate. This specificity is crucial for biological function and is a key principle in drug design, as different enantiomers of a drug can have vastly different therapeutic effects or toxicities.

In synthetic chemistry, chirality is central to asymmetric catalysis, where a small amount of a chiral catalyst is used to produce a large quantity of a single enantiomer of a product. This has revolutionized the synthesis of complex molecules like pharmaceuticals. Chiral catalysts create a specific three-dimensional environment that favors the formation of one enantiomer over the other, a process known as asymmetric induction.

Overview of Crown Ethers in Host-Guest Chemistry

Crown ethers, discovered by Charles J. Pedersen in the 1960s, are cyclic chemical compounds that consist of a ring containing several ether groups. tandfonline.comunibo.it Their name is derived from the resemblance of their molecular models to a crown. The key feature of crown ethers is their ability to act as "hosts" in what is known as host-guest chemistry. unibo.it The central cavity of the crown ether is lined with oxygen atoms, which can coordinate with cations, acting as a binding site. tandfonline.com

The size of the crown ether's cavity determines which cation it can bind most effectively, leading to selective complexation. This ability to selectively bind and transport ions has made crown ethers valuable in various applications, including as phase-transfer catalysts, where they can transport ionic reagents into organic phases, thereby increasing reaction rates. tandfonline.com

Introduction to Binaphthyl Scaffolds in Asymmetric Induction

The 1,1'-binaphthyl unit is a prominent scaffold in the field of asymmetric synthesis. It is composed of two naphthalene (B1677914) rings joined by a single bond. Due to steric hindrance between the hydrogen atoms at the 8 and 8' positions, rotation around this single bond is restricted. When the 2 and 2' positions are substituted with sufficiently bulky groups, this restricted rotation gives rise to stable, non-interconverting enantiomers, a form of chirality known as atropisomerism.

This rigid and well-defined chiral environment makes binaphthyl derivatives, such as BINOL and BINAP, highly effective as chiral ligands in a vast number of asymmetric catalytic reactions. researchgate.net By coordinating to a metal center, the binaphthyl scaffold creates a chiral pocket that directs the approach of reactants, leading to high levels of enantioselectivity in the products formed. researchgate.net

Contextualization of (R)-2,2-Binaphthyl-14-crown-4 within Chiral Macrocyclic Receptors

This compound is a specific example of a chiral macrocyclic receptor that integrates the features of both crown ethers and binaphthyl scaffolds. It consists of a 14-membered crown ether ring that is fused to an (R)-configured 1,1'-binaphthyl unit. This structure imparts both the ion-binding capability of the crown ether and the chiral recognition properties of the binaphthyl group.

The relatively small 14-crown-4 ring size suggests a preference for smaller cations. The (R)-binaphthyl unit acts as a chiral barrier, creating a dissymmetric binding cavity. This allows the molecule to differentiate between the enantiomers of chiral guest molecules, particularly primary ammonium (B1175870) salts, which can form hydrogen bonds with the ether oxygens within the chiral environment. While specific research on the 14-crown-4 derivative is limited, related, larger binaphthyl crown ethers have been extensively used as chiral stationary phases in chromatography for the separation of racemic mixtures of amino acids and other primary amines. The principle of chiral recognition relies on the differential stability of the diastereomeric complexes formed between the chiral host and each enantiomer of the guest.

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₃₀H₃₂O₄ |

| CAS Number | 128778-82-5 |

| Molecular Weight | 456.57 g/mol |

| Chirality | (R)-atropisomeric |

| Ring Size | 14-membered crown-4 |

This table presents basic properties of the compound.

Historical Development and Evolution of Binaphthyl Crown Ethers

The development of binaphthyl crown ethers is a direct result of the pioneering work of Donald J. Cram, who, along with Pedersen and Jean-Marie Lehn, was awarded the Nobel Prize in Chemistry in 1987 for their work on "host-guest" chemistry. oaes.ccfujifilm.com Following Pedersen's discovery of crown ethers, Cram envisioned and then synthesized a series of chiral crown ethers by incorporating the stereogenic 1,1'-binaphthyl unit into the macrocyclic ring. oaes.cc

This innovation, beginning in the 1970s, was a significant leap forward as it introduced the concept of chiral recognition into crown ether chemistry. oaes.cc Cram's group systematically studied the ability of these chiral hosts to discriminate between enantiomers of guest molecules, such as amino acid esters, through liquid-liquid extraction and transport experiments. koreascience.kr These studies demonstrated that the stability of the host-guest complex was dependent on a complementary stereochemical relationship.

Over the years, the design of binaphthyl crown ethers has evolved, with researchers synthesizing derivatives with different ring sizes and substituents on the binaphthyl unit to fine-tune their recognition properties. This has led to the development of highly effective chiral selectors for chromatography and sensors for chiral molecules.

Table 2: Enantiomeric Recognition by a Binaphthyl Crown Ether Analogue This table shows the separation factors (α) for the resolution of various amino acid ester perchlorate (B79767) salts using a chiral stationary phase based on a binaphthyl crown ether. A higher α value indicates better chiral recognition.

| Amino Acid Ester Guest | Separation Factor (α) |

| Phenylalanine methyl ester | 1.36 |

| Tyrosine methyl ester | 1.45 |

| Tryptophan methyl ester | 2.14 |

| Valine methyl ester | 1.25 |

Data adapted from studies on related binaphthyl crown ether stationary phases to illustrate the principle of chiral recognition.

Research Gaps and Future Directions in Chiral Crown Ether Design

Despite significant progress, there are still research gaps and exciting future directions in the field of chiral crown ethers. One area of ongoing research is the development of new synthetic methodologies to create more complex and functionally diverse chiral macrocycles. researchgate.net This includes the incorporation of different chiral scaffolds and the introduction of responsive units that allow for the modulation of binding properties with external stimuli like light or pH.

A major challenge is achieving high enantioselectivity for a broader range of guest molecules beyond primary ammonium salts. Designing receptors with tunable cavities and multiple interaction sites is key to addressing this. Furthermore, the development of water-soluble chiral crown ethers is crucial for applications in biological systems and for the recognition of biomolecules in their native environment.

For smaller ring systems like this compound, there is a need for more fundamental studies to fully characterize their complexation properties and explore their potential in areas like asymmetric catalysis, where the smaller, more rigid cavity might offer unique selectivity. The design of new chiral macrocycles with enhanced binding affinities and selectivities continues to be a vibrant area of research, with potential applications in sensing, separations, and catalysis. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C30H32O4 |

|---|---|

Molecular Weight |

456.6 g/mol |

IUPAC Name |

(5R)-5-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,8,11-tetraoxacyclotetradecane |

InChI |

InChI=1S/C30H32O4/c1-2-8-25-22-26(11-10-23(25)6-1)28-13-12-24-7-3-4-9-27(24)30(28)29-14-17-33-19-18-31-15-5-16-32-20-21-34-29/h1-4,6-13,22,29H,5,14-21H2/t29-/m1/s1 |

InChI Key |

BMLMXHGEPZIPDK-GDLZYMKVSA-N |

Isomeric SMILES |

C1COCCOCC[C@@H](OCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |

Canonical SMILES |

C1COCCOCCC(OCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Enantiopure Construction of R 2,2 Binaphthyl 14 Crown 4

Retrosynthetic Analysis of the (R)-2,2'-Binaphthyl-14-crown-4 Macrocycle

A retrosynthetic analysis of (R)-2,2'-Binaphthyl-14-crown-4 reveals two primary disconnection points. The first involves the ether linkages of the crown ether ring, and the second is the axial chirality of the 1,1'-binaphthyl unit. This analysis suggests that the synthesis can be approached by first constructing the enantiomerically pure (R)-1,1'-bi-2-naphthol (BINOL) derivative, which serves as the chiral scaffold. Subsequently, the polyether chain can be introduced and cyclized to form the 14-membered crown ether ring.

A common retrosynthetic approach starts from the target macrocycle and disconnects the ether bonds, leading back to an enantiomerically pure (R)-BINOL derivative and a linear polyether chain with suitable leaving groups, such as tosylates or halides. rug.nl The stereochemistry of the final product is dictated by the chirality of the initial BINOL precursor.

Key Synthetic Routes to the Binaphthyl Moiety

The cornerstone of synthesizing (R)-2,2'-Binaphthyl-14-crown-4 is the preparation of the enantiomerically pure binaphthyl core. This is typically achieved through two main strategies: asymmetric coupling or the resolution of racemic mixtures.

Asymmetric Coupling Strategies

Asymmetric oxidative coupling of 2-naphthol (B1666908) derivatives is a direct and atom-economical method for constructing the chiral binaphthyl backbone. rsc.org This approach avoids the need for pre-functionalized starting materials. Various catalytic systems have been developed to achieve high enantioselectivity in these coupling reactions.

For instance, copper catalysts in conjunction with chiral ligands, such as (R)-BINAM, have been shown to be effective. rsc.org Iron(II)-diphosphine oxide complexes have also been utilized to catalyze the enantioselective aerobic oxidative coupling of 2-naphthol derivatives, yielding BINOLs with good enantiomeric excess. mdpi.com Another notable method involves the use of a macrocyclic Cu(II) complex, which has demonstrated good yields and enantioselectivities in the asymmetric oxidative coupling of 2-naphthols. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for the asymmetric synthesis of biaryl compounds. mdpi.com Chiral palladium complexes, particularly those with phosphine (B1218219) ligands like (S)-BisNap-Phos, have been successfully employed to achieve high yields and enantiomeric excesses in the synthesis of binaphthyl derivatives. mdpi.com Research has also explored the use of chiral phosphoramidite-stabilized palladium nanoparticles for asymmetric Suzuki C-C coupling reactions, achieving excellent enantioselectivity. nih.gov

| Catalyst System | Ligand | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |

| CuCl | (R)-BINAM | Asymmetric Oxidative Coupling | up to 80% | High | rsc.org |

| Fe(II)-diphosphine oxide | Chiral diphosphine oxide | Asymmetric Oxidative Coupling | up to 98% | 60-85% | mdpi.com |

| Macrocyclic Cu(II) complex | BINAN | Asymmetric Oxidative Coupling | 70-96% | 68-74% | mdpi.com |

| Palladium complex | (S)-BisNap-Phos | Suzuki-Miyaura Coupling | up to 98% | up to 71% | mdpi.com |

| Palladium nanoparticles | Chiral phosphoramidite | Suzuki-Miyaura Coupling | up to 85% | >99% | nih.gov |

Resolution Techniques for Binaphthyl Precursors

An alternative to asymmetric synthesis is the resolution of a racemic mixture of binaphthyl precursors. This can be achieved through various methods, including the formation of diastereomeric derivatives with a chiral resolving agent.

One common technique involves the reaction of racemic BINOL with a chiral auxiliary to form diastereomers that can be separated by chromatography or crystallization. For example, racemic 2,2'-bis(bromomethyl)-1,1'-binaphthyl can be resolved using (R)-1,1'-binaphthalene-2,2'-diol to form diastereomeric dioxacyclophanes, which can then be separated. Another approach is the kinetic resolution of racemic binaphthyl derivatives. This involves the use of a chiral catalyst that preferentially reacts with one enantiomer, leaving the other enantiomer enriched. For instance, the kinetic resolution of binaphthyl amino alcohols has been reported. researchgate.net

More recently, methods involving molecularly imprinted polymers (MIPs) have been developed for the chiral resolution of binaphthylamines, offering a selective and sensitive analytical method. nih.gov

Macrocyclization Techniques for the Crown Ether Ring Formation

Once the enantiopure binaphthyl diol is obtained, the final step is the formation of the crown ether ring. This macrocyclization reaction is often challenging due to the entropic penalty of bringing the two ends of the linear precursor together and the potential for competing intermolecular polymerization. acs.orgcdnsciencepub.com To favor the desired intramolecular cyclization, specific techniques are employed.

Template-Directed Synthesis Approaches

Template-directed synthesis is a powerful strategy to promote macrocyclization. numberanalytics.comnumberanalytics.com In this approach, a metal cation is used as a template to pre-organize the linear precursor into a conformation that favors ring closure. numberanalytics.comnumberanalytics.com The cation coordinates to the oxygen atoms of the polyether chain, effectively bringing the reactive ends into proximity and facilitating the intramolecular reaction. researchgate.net The size of the metal ion often dictates the size of the resulting crown ether ring. rsc.org For the synthesis of 14-membered crown ethers like (R)-2,2'-Binaphthyl-14-crown-4, a suitable template ion would be used to guide the cyclization of the binaphthyl diol with the appropriate oligoethylene glycol derivative. The Williamson ether synthesis is a common reaction used in this context, where a diol reacts with a dihalide or ditosylate in the presence of a base and a template cation. numberanalytics.comacs.org

High-Dilution Methods

The high-dilution principle is a classic technique used to favor intramolecular reactions over intermolecular polymerization. wikipedia.org By carrying out the reaction at very low concentrations of the linear precursor, the probability of two molecules reacting with each other is significantly reduced, while the probability of the ends of the same molecule reacting remains constant. acs.orgwikipedia.org This is typically achieved by the slow addition of the reactants to a large volume of solvent, often using syringe pumps for precise control. acs.orgwikipedia.org While effective, this method can be resource-intensive due to the large solvent volumes required. cdnsciencepub.com To address this, alternative strategies like "phase separation" have been developed to mimic high-dilution conditions at higher concentrations. cdnsciencepub.com

Purification and Characterization Methodologies for Enantiopure Compounds

The verification of enantiomeric purity and the unambiguous determination of the three-dimensional structure are critical steps following the synthesis of a chiral molecule like (R)-2,2-Binaphthyl-14-crown-4. These are achieved through a combination of advanced separation and analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of enantiomeric purity. For binaphthyl crown ethers, this is often accomplished by using a chiral stationary phase (CSP). Interestingly, binaphthyl crown ethers themselves are frequently used to create CSPs for the separation of other racemic compounds, particularly those containing primary amino groups like amino acids. mdpi.comcolab.ws The principle relies on the formation of diastereomeric complexes between the chiral selector (the CSP) and the enantiomers of the analyte, leading to different retention times.

The enantiomeric excess of a synthesized batch of this compound can be determined by derivatizing it or by using a suitable chiral column capable of resolving the R and S enantiomers. The effectiveness of such separations depends on several factors, including the mobile phase composition, column temperature, and the specific nature of the CSP. nih.gov For instance, the resolution of α-amino acid enantiomers on a crown ether-based CSP is highly dependent on the type and concentration of organic and acidic modifiers in the mobile phase. nih.govsioc-journal.cn Supercritical fluid chromatography (SFC) has also emerged as a powerful and rapid technique for chiral separations using crown ether-based CSPs, capable of resolving amino acid racemates in minutes. mdpi.com

Table 1: Chromatographic Techniques for Chiral Purity Analysis of Binaphthyl Crown Ether Systems

| Technique | Chiral Stationary Phase (CSP) Type | Typical Analytes | Key Methodological Aspects |

|---|---|---|---|

| HPLC | (R)- or (S)-Binaphthyl crown ether bonded to silica (B1680970) gel. nih.govsioc-journal.cn | Racemic amino acids, primary amines. colab.ws | Optimization of mobile phase (e.g., perchloric acid solution), flow rate, and column temperature is crucial for achieving baseline separation. nih.govsioc-journal.cn |

| HPLC | Phenyl-substituted binaphthyl crown ether (e.g., CR-I (+)). nih.gov | Peptide diastereomers. nih.gov | Utilizes host-guest interactions, including hydrogen bonds and hydrophobic interactions, for chiral recognition. nih.gov |

| SFC | Crown ether-based CSPs. mdpi.com | Underivatized α-amino acids. mdpi.com | Offers very fast separation times (e.g., < 3 minutes) with high resolution. mdpi.com |

Once enantiomeric purity is established, a suite of spectroscopic and diffraction methods is employed to confirm the covalent structure and absolute configuration of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity of the atoms. rsc.org For complex structures like binaphthyl crown ethers, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton correlations and definitively assign the signals corresponding to the binaphthyl backbone and the polyether ring. oaes.cc The C₂ symmetry of the molecule simplifies the spectra, but the introduction of functional groups or complexation with a guest can lead to desymmetrization, resulting in more complex spectra that provide valuable structural information. rsc.org Furthermore, ¹⁹F NMR can be a powerful tool for studying derivatives containing fluorine atoms, allowing for the tracking of reactions and interactions. mdpi.com

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight), is used to verify the elemental composition of the synthesized compound by providing a highly accurate mass-to-charge ratio (m/z). rsc.org Fast Atom Bombardment (FAB) mass spectrometry has been used to identify supramolecular complexes, such as pseudorotaxanes formed between a binaphthyl crown ether and an ammonium (B1175870) ion, by detecting the m/z of the intact host-guest complex. rsc.org

X-ray Crystallography : The most definitive method for determining the three-dimensional structure and absolute configuration of a chiral molecule is single-crystal X-ray diffraction. researchgate.netacs.org This technique requires growing a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise position of each atom in the crystal lattice. This provides unambiguous proof of the molecule's conformation, the dihedral angle between the naphthalene (B1677914) rings, the geometry of the crown ether loop, and, crucially, the (R) or (S) absolute configuration. oup.com The solid-state structures of related resorcinarene (B1253557) crown ethers and binaphthyl-containing rotaxanes have been successfully determined using this method, revealing details about intramolecular hydrogen bonding and host-guest arrangements. rsc.orgjyu.fi

Circular Dichroism (CD) Spectroscopy : This technique is particularly valuable for chiral molecules. It measures the differential absorption of left and right circularly polarized light. Chiral compounds like this compound will produce a characteristic CD spectrum, which is a spectroscopic fingerprint of its absolute configuration. It can be used to confirm that the desired enantiomer has been synthesized and can also provide insights into conformational changes upon complexation with guest molecules. nih.gov

Synthesis of Structurally Modified this compound Derivatives

The modification of the parent this compound structure is a key area of research aimed at tuning its physical properties and complexation behavior. Modifications can be made at the peripheral positions of the binaphthyl unit, within the polyether ring size, or by changing the heteroatoms of the ring itself.

Introducing functional groups onto the aromatic binaphthyl core can significantly alter the electronic properties, solubility, and steric environment of the crown ether. Direct functionalization of a pre-formed crown ether can be challenging, so these groups are often introduced onto the binaphthyl precursor before the final ring-closing step. rsc.org

Common strategies include electrophilic aromatic substitution reactions. For example, bromination can be used to introduce bromine atoms at various positions on the binaphthyl rings, such as the 3,3' or 6,6' positions of (R)-1,1'-bi(2-naphthol). rsc.org These bromo-derivatives serve as versatile synthetic handles for further transformations, such as the introduction of phenyl groups via Suzuki coupling or silyl (B83357) groups via lithiation and reaction with a silyl halide. sioc-journal.cnoup.com Ortho-lithiation followed by reaction with an electrophile (like DMF for formylation) is another powerful method to introduce functionalities at specific positions. acs.orgrug.nl

Table 2: Examples of Peripherally Functionalized Binaphthyl Crown Ether Precursors and Derivatives

| Precursor | Reagents/Reaction | Functional Group Added | Resulting Derivative Type |

|---|---|---|---|

| (R)-1,1'-bi(2-naphthol) | N-Bromosuccinimide (NBS) | -Br | 3,3'-Dibromo- or 6,6'-Dibromo-binaphthol rsc.org |

| (R)-2,2'-Dibromo-1,1'-binaphthyl | n-BuLi, then Me₃SiCl | -Si(CH₃)₃ | 2,2'-Bis(trimethylsilyl)-1,1'-binaphthyl oup.com |

| (R)-2,2'-Dimethoxy-1,1'-binaphthyl | n-BuLi/TMEDA, then DMF, then NaBH₄, then PBr₃ | -CH₂Br | 3,3'-Bis(bromomethyl) derivative acs.orgrug.nl |

The size of the polyether ring is a critical determinant of the crown ether's ion selectivity, following the principle of size matching between the cation and the cavity. pageplace.de Synthesizing analogues of this compound with different ring sizes involves reacting the (R)-1,1'-bi(2-naphthol) precursor with oligoethylene glycol chains of varying lengths.

The primary synthetic challenge is to favor the intramolecular cyclization that forms the desired monomeric crown ether over intermolecular polymerization, which leads to linear polymers or large, cyclic oligomers. The high-dilution technique is the classical approach to overcome this, where the reactants are added very slowly to a large volume of solvent to maintain a low concentration, thus favoring the intramolecular reaction pathway. Template-assisted synthesis is also common, where an alkali metal cation (like K⁺ or Cs⁺) whose size matches the target cavity is used as a template. researchgate.net The cation organizes the polyether chain around itself, pre-organizing the molecule for cyclization and increasing the yield of the desired crown ether. acs.org However, the synthesis of homologues with longer chains can still be troublesome, sometimes resulting in significant amounts of mono-alkylated, uncyclized intermediates. acs.orgrug.nl

Table 3: Ring Size Modifications of (R)-2,2-Binaphthyl Crown Ethers

| Crown Ether Name | Number of Ether Oxygens | Ring Atoms | Synthetic Precursor (Chain) |

|---|---|---|---|

| This compound | 4 | 14 | Diethylene glycol ditosylate |

| (R)-2,2-Binaphthyl-17-crown-5 fujifilm.com | 5 | 17 | Triethylene glycol ditosylate |

| (R)-2,2-Binaphthyl-20-crown-6 guidechem.com | 6 | 20 | Tetraethylene glycol ditosylate |

Replacing one or more oxygen atoms in the crown ether ring with other heteroatoms, such as sulfur (to form a thiacrown ether), dramatically alters the ligand's properties. pageplace.de Sulfur is a "softer" donor atom than oxygen, which leads to a preference for complexing with softer metal ions like Ag⁺, Hg²⁺, and Pd²⁺, as opposed to the "hard" alkali and alkaline earth metals favored by traditional crown ethers. acs.orgresearchgate.net

The synthesis of binaphthyl-derived thiacrown ethers presents unique challenges. The templated cyclizations that are highly effective for oxo-crown ethers often fail when a thiolate is the nucleophile. acs.org A successful and generally applicable method involves the use of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). This combination generates cesium thiolates, which are effective nucleophiles for reaction with di-electrophiles, such as a binaphthol derivative bearing two mesylate or bromide leaving groups. acs.orgrug.nl Yields can be moderate due to factors like ring strain in smaller thiacrowns. acs.org

Table 4: Synthesis of Heteroatom-Substituted Binaphthyl Crown Ethers

| Binaphthyl Precursor | Heteroatom Source | Base/Solvent | Resulting Heterocycle | Key Challenge |

|---|---|---|---|---|

| (R)-2,2'-Bis(2-(mesyloxy)ethoxy)-1,1'-binaphthyl acs.org | Ethane-1,2-dithiol | Cs₂CO₃ / DMF | Dithia-14-crown-4 analogue | Moderate yield due to ring strain. acs.org |

| (R)-2,2'-Bis(3-bromopropoxy)-1,1'-binaphthyl acs.org | Propane-1,3-dithiol | Cs₂CO₃ / DMF | Dithia-16-crown-4 analogue | Synthesis of the bromo-precursor can be sluggish. acs.orgrug.nl |

Green Chemistry Approaches in the Synthesis of (R)-2,2'-Binaphthyl-14-crown-4

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like chiral crown ethers, aiming to reduce waste, improve energy efficiency, and utilize more environmentally benign reagents and conditions. While a specific, detailed green synthesis protocol for (R)-2,2'-Binaphthyl-14-crown-4 is not extensively documented, several approaches employed in the synthesis of related chiral macrocycles highlight the potential for greener routes.

One significant green strategy is the use of solvent-free or solvent-minimized reaction conditions. For the synthesis of some chiral macrocyclic 'aza-crown' ethers, a Schiff base condensation has been successfully carried out by simply grinding the reactants together at room temperature, which negates the need for solvents and often leads to more efficient reactions than solution-phase methods. mdpi.com Although not always applicable, this approach dramatically reduces waste. mdpi.com

Catalysis is a cornerstone of green chemistry, and the use of phase-transfer catalysts (PTCs) in the synthesis of chiral crown ethers is a notable example. PTCs can facilitate reactions between reactants in immiscible phases, often allowing for the use of water instead of organic solvents and milder reaction conditions. tandfonline.com Chiral crown ethers themselves, once synthesized, can act as efficient PTCs in various asymmetric transformations. tandfonline.commdpi.com For instance, BINOL-based azacrown ethers have been used as catalysts in the enantioselective Michael addition to produce α-aminophosphonates in ethanol, a greener solvent alternative. researchgate.net

Furthermore, the development of catalytic systems that avoid the use of precious metals is a key goal in green synthesis. Research has shown that crown ether-derived chiral BINOL catalysts can effectively catalyze reactions like the conjugate addition of alkenylboronic acids to enones without the need for precious metals. nih.gov

The following table summarizes some green chemistry approaches that have been applied in the synthesis of related chiral crown ethers and could be potentially adapted for the synthesis of (R)-2,2'-Binaphthyl-14-crown-4.

| Green Chemistry Principle | Application in Chiral Crown Ether Synthesis | Potential Benefit for (R)-2,2'-Binaphthyl-14-crown-4 Synthesis |

| Solvent-Free Reactions | Schiff base condensation for aza-crown ethers by grinding. mdpi.com | Reduction or elimination of solvent waste, potentially higher reaction efficiency. |

| Alternative Energy Sources | Microwave-assisted synthesis of dialdehyde (B1249045) precursors. mdpi.com | Faster reaction times and improved energy efficiency. |

| Catalysis | Use of phase-transfer catalysts (PTCs) for synthesis. tandfonline.com | Milder reaction conditions, potential for using water as a solvent. |

| Use of Greener Solvents | Ethanol used as a solvent in a BINOL-based azacrown ether catalyzed reaction. researchgate.net | Replacement of hazardous organic solvents with a more benign alternative. |

| Atom Economy | Catalytic asymmetric reactions with high enantioselectivity. nih.gov | Reduced by-product formation and more efficient use of starting materials. |

Molecular Recognition Mechanisms and Supramolecular Interactions of R 2,2 Binaphthyl 14 Crown 4

Principles of Host-Guest Chemistry with Chiral Crown Ethers

Host-guest chemistry describes the formation of complexes between two or more molecules or ions that are held together by forces other than covalent bonds. This molecular recognition is governed by the principle of complementarity, where the host and guest must have compatible shapes, sizes, and chemical functionalities.

Crown ethers are macrocyclic polyethers that act as hosts for a variety of guest molecules, particularly cations. The oxygen atoms lining the interior of the crown ether cavity create an electron-rich environment that can effectively bind positively charged guests through ion-dipole interactions. The selectivity of a crown ether for a particular cation is largely determined by the relative sizes of the ion and the host's cavity.

The introduction of a chiral element, such as the axially chiral binaphthyl group, transforms a standard crown ether into a chiral host capable of enantioselective recognition. The binaphthyl unit is configurationally stable and acts as a "chiral barrier," creating a dissymmetric binding environment. For a stable host-guest complex to form with a chiral guest, the guest's three-dimensional structure must be complementary to the chiral cavity of the crown ether. This often results in one enantiomer of the guest forming a significantly more stable complex than the other, allowing for chiral discrimination.

Enantioselective Recognition of Chiral Guests by (R)-2,2'-Binaphthyl-14-crown-4

The structure of (R)-2,2'-Binaphthyl-14-crown-4 is specifically designed for enantioselective recognition. The 14-crown-4 ring provides the primary binding site, while the bulky, rigid binaphthyl walls create the chiral environment necessary to distinguish between stereoisomers.

Chiral Primary Ammonium (B1175870) Ions Recognition

Chiral primary ammonium ions are ideal guests for binaphthyl-based chiral crown ethers. The formation of the host-guest complex is primarily driven by the tripodal arrangement of three hydrogen bonds between the ammonium protons (N⁺-H) and three oxygen atoms within the crown ether cavity. mdpi.comkoreascience.kr

The enantioselectivity arises from the steric interactions between the substituents on the guest's chiral center and the chiral barriers of the binaphthyl moiety. For one enantiomer, the substituents can fit comfortably into the host's cavity, leading to a stable complex. For the other enantiomer, one or more substituents will experience steric hindrance with the naphthalene (B1677914) walls, resulting in a less stable complex. This difference in stability is the basis for chiral recognition. While specific binding data for the 14-crown-4 variant is not widely published, extensive studies on related binaphthyl crown ethers, such as (R)-bis-(1,1′-binaphthyl)-22-crown-6, have demonstrated high enantioselectivity for various primary amines and amino acid esters.

| Guest Enantiomer | Association Constant (Ka) in M-1 | Free Energy of Association (-ΔG°) in kJ/mol |

|---|---|---|

| (R)-α-phenylethylammonium picrate | 2,450 | 19.3 |

| (S)-α-phenylethylammonium picrate | 10,100 | 22.8 |

Amino Acid and Peptide Recognition

The ability to recognize chiral amino acids and their derivatives is a significant application of chiral crown ethers. koreascience.kr The guest, typically an amino acid ester or amide in its protonated form, binds to the crown ether via its terminal ammonium group (-NH₃⁺). The mechanism of recognition is similar to that for other primary ammonium ions, relying on hydrogen bonding and steric fit. nih.govresearchgate.net

The side chain of the amino acid plays a crucial role in the degree of enantioselectivity. A more stable complex is formed when the amino acid's side chain can orient itself to minimize steric repulsion with the binaphthyl group and potentially engage in favorable secondary interactions, such as hydrophobic or π-π interactions. mdpi.com This principle is the basis for commercially available chiral stationary phases for HPLC, like CROWNPAK, which utilize binaphthyl crown ethers to separate the enantiomers of amino acids. koreascience.kr

Metal Ion Complexation and Chiral Discrimination

The 14-crown-4 ether cavity is known to be well-suited for the complexation of small metal ions, showing a particular selectivity for the lithium ion (Li⁺) due to the optimal match between the ionic radius of Li⁺ and the cavity size. nih.govaau.dk The binding is primarily governed by strong electrostatic and ion-dipole interactions between the metal cation and the ether oxygen atoms. researchgate.net

While the primary function of the binaphthyl unit is chiral recognition of organic guests, its presence also influences metal ion binding. The rigid structure pre-organizes the oxygen atoms for complexation. Furthermore, if the metal ion is part of a larger, chiral coordination complex, the (R)-2,2'-Binaphthyl-14-crown-4 host could potentially exhibit chiral discrimination by selectively binding one enantiomer of the chiral metal complex over the other. The electrochemical properties of related aza-crown ether binaphthyl salts have been shown to be affected by the presence of Li⁺ and Na⁺, indicating a host-guest interaction. nih.gov

| Metal Ion | Ionic Radius (Å) | Binding Selectivity with 14-Crown-4 Cavity |

|---|---|---|

| Li⁺ | 0.76 | High |

| Na⁺ | 1.02 | Moderate |

| Mg²⁺ | 0.72 | Moderate |

Other Chiral Organic Substrates

The principles of chiral recognition by (R)-2,2'-Binaphthyl-14-crown-4 extend to other chiral organic molecules that possess a primary ammonium group or a functional group capable of strong hydrogen bonding. This includes various chiral amines, ethanolamines, and the salts of chiral carboxylic acids like mandelic acid and lactic acid. The key requirement for recognition is a binding site on the guest that can anchor it within the crown ether cavity, allowing the chiral binaphthyl unit to probe the stereochemistry of the guest's substituents.

Non-Covalent Interaction Motifs in Host-Guest Complexes

The stability and selectivity of the complexes formed by (R)-2,2'-Binaphthyl-14-crown-4 are dictated by a combination of several non-covalent interactions.

Ion-Dipole Interactions: This is the primary force in the complexation of metal cations. The positive charge of the metal ion is strongly attracted to the negative dipole of the ether oxygen atoms.

Hydrogen Bonding: This is the most critical interaction for the binding of primary ammonium ions. The formation of three N⁺-H···O hydrogen bonds creates a stable, tripod-like arrangement that anchors the guest within the host's cavity.

Steric Repulsion: This is the key interaction responsible for chiral discrimination. The bulky naphthalene walls of the binaphthyl unit create a rigid chiral environment. The enantiomer that experiences greater steric clashes with these walls will form a less stable complex.

π-π Stacking: If the chiral guest contains an aromatic ring (e.g., in α-phenylethylamine or phenylalanine), there is a possibility for attractive π-π stacking interactions between the guest's aromatic ring and one of the naphthalene rings of the host. This can provide additional stabilization to the complex.

The final stability of any given host-guest complex is a delicate balance of these attractive and repulsive forces, which collectively enable (R)-2,2'-Binaphthyl-14-crown-4 to function as an effective agent for enantioselective molecular recognition.

Hydrogen Bonding Networks

A primary mode of interaction for crown ethers is the formation of hydrogen bonds with suitable guest molecules. In the context of (R)-2,2-Binaphthyl-14-crown-4, the ether oxygen atoms of the 14-crown-4 ring are hydrogen bond acceptors. When interacting with a primary ammonium salt (R'-NH3+), the three hydrogen atoms of the ammonium group can form a three-point hydrogen bonding network with three of the oxygen atoms in the crown ether macrocycle. This interaction is a major contributor to the stability of the resulting host-guest complex. The optimal geometry of this hydrogen bonding arrangement is a key factor in the selectivity of the crown ether for different ammonium ions.

Chiral Gating Effects

The inherent chirality of the (R)-binaphthyl unit creates a chiral environment within the binding cavity. This chirality can lead to what is known as a "chiral gating effect," where the two enantiomers of a chiral guest molecule interact differently with the chiral host. The non-superimposable nature of the host's binding site leads to diastereomeric host-guest complexes with different stabilities. One enantiomer of the guest may fit more favorably into the chiral cavity, leading to stronger binding and allowing for enantioselective recognition. This is the basis for the use of such crown ethers in chiral separation and sensing applications.

Methodologies for Investigating Molecular Recognition

The study of molecular recognition phenomena relies on a variety of analytical techniques that can probe the interactions between host and guest molecules and quantify the thermodynamics and kinetics of complex formation.

Spectroscopic Titration Studies (e.g., NMR, UV-Vis, Fluorescence)

Spectroscopic methods are powerful tools for studying host-guest complexation. In a typical titration experiment, the concentration of the guest is systematically varied while the concentration of the host is held constant, and changes in the spectroscopic properties of the host are monitored.

Nuclear Magnetic Resonance (NMR) Titration: NMR spectroscopy is particularly useful for elucidating the structure of host-guest complexes in solution. Changes in the chemical shifts of the protons of the host molecule upon addition of a guest can provide information about the binding site and the nature of the interactions. The magnitude of the chemical shift changes can be used to calculate the association constant (Ka) of the complex.

UV-Vis Titration: If the host or guest molecule has a chromophore, changes in the electronic environment upon complexation can lead to changes in the UV-Vis absorption spectrum. By monitoring these changes as a function of guest concentration, the binding stoichiometry and association constant can be determined.

Fluorescence Titration: For fluorescent host molecules, such as those containing a binaphthyl unit, complexation with a guest can lead to changes in fluorescence intensity or wavelength. These changes can be very sensitive to the binding event, making fluorescence spectroscopy a powerful technique for determining binding constants, even for weakly interacting systems.

Table 1: Hypothetical Spectroscopic Titration Data for the Complexation of a Chiral Amine with this compound (Note: This table is illustrative and not based on experimental data for the specified compound.)

| Technique | Parameter Monitored | Observation upon Guest Addition | Calculated Parameter | Hypothetical Value |

| ¹H NMR | Chemical Shift (Δδ) of Host Protons | Downfield or upfield shifts | Association Constant (Ka) | 1.5 x 10³ M⁻¹ |

| UV-Vis | Absorbance Change (ΔA) at λmax | Hyperchromic or hypochromic shift | Binding Stoichiometry | 1:1 |

| Fluorescence | Fluorescence Quenching or Enhancement | Increase or decrease in intensity | Stern-Volmer Constant (Ksv) | 2.8 x 10³ M⁻¹ |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a direct method for measuring the heat changes associated with molecular interactions. In an ITC experiment, small aliquots of a guest solution are injected into a solution containing the host molecule, and the heat released or absorbed is measured. This technique provides a complete thermodynamic profile of the binding interaction in a single experiment. The data can be analyzed to determine the binding constant (Ka), the enthalpy change (ΔH), and the stoichiometry of the interaction. From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation ΔG = -RTlnKa = ΔH - TΔS.

Table 2: Hypothetical Thermodynamic Parameters for the Complexation of a Chiral Amine with this compound Determined by ITC (Note: This table is illustrative and not based on experimental data for the specified compound.)

| Thermodynamic Parameter | Symbol | Hypothetical Value | Interpretation |

| Association Constant | Ka | 1.5 x 10³ M⁻¹ | Moderate binding affinity |

| Gibbs Free Energy Change | ΔG | -18.1 kJ/mol | Spontaneous binding process |

| Enthalpy Change | ΔH | -25.5 kJ/mol | Enthalpically driven, favorable interactions |

| Entropy Change | TΔS | -7.4 kJ/mol | Entropically unfavorable, increased order |

X-ray Crystallography of Host-Guest Complexes

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of molecules and their complexes at an atomic level. In the context of host-guest chemistry, it provides invaluable insights into the binding modes, stoichiometry, and the specific non-covalent interactions that stabilize the complex. For chiral crown ethers like (R)-2,2'-Binaphthyl-14-crown-4, crystallographic data of their host-guest complexes are crucial for understanding the basis of their enantioselective recognition properties.

In a hypothetical host-guest complex, the guest molecule would be situated within the crown ether cavity, with the binaphthyl group sterically hindering one enantiomer of a chiral guest more than the other. The specific interactions, such as hydrogen bonding between the guest and the ether oxygens, and π-π stacking or CH-π interactions with the naphthyl rings, would be visualized, providing a definitive picture of the chiral discrimination mechanism.

Table 1: Crystallographic Data for (R)-2,2'-Dimethyl-1,1'-binaphthyl researchgate.net

| Parameter | Value |

| Empirical Formula | C₂₂H₁₈ |

| Formula Weight | 282.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.2442(11) |

| b (Å) | 10.5619(9) |

| c (Å) | 13.2718(13) |

| β (°) | 90.7041(9) |

| Volume (ų) | 1573.9(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.191 |

Circular Dichroism (CD) Spectroscopy for Chiral Interactions

Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules and their interactions. It measures the differential absorption of left and right circularly polarized light. For a chiral host like (R)-2,2'-Binaphthyl-14-crown-4, its CD spectrum is a unique fingerprint of its stereochemistry. Upon complexation with a chiral guest, changes in the CD spectrum can provide detailed information about the binding event and the nature of the chiral recognition.

The binaphthyl unit in (R)-2,2'-Binaphthyl-14-crown-4 is a chromophore, and its chiroptical properties are highly sensitive to its conformation and electronic environment. The interaction with a guest molecule can induce conformational changes in the host, leading to alterations in the CD spectrum. For instance, the complexation of amines with a binaphthyl-appended calix nih.govcrown-6 ether resulted in a distinct exciton (B1674681) couplet in the CD spectrum, indicating a specific chiral arrangement of the chromophore units upon binding. nih.gov

In a typical experiment, the CD spectrum of the free (R)-2,2'-Binaphthyl-14-crown-4 would be recorded. Then, aliquots of a solution containing the chiral guest would be added, and the changes in the CD spectrum would be monitored. The magnitude of the change in the CD signal can be used to determine the binding constant and the enantioselectivity of the host for a particular guest. A significant difference in the CD spectral changes upon addition of two different enantiomers of a guest is a clear indication of chiral recognition. nih.gov

Table 2: Representative CD Spectral Data for a Bisbinaphthyl Macrocycle nih.gov

| Compound/Complex | Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

| (S)-Bisbinaphthyl | 239 | +1.5 x 10⁵ |

| (S)-Bisbinaphthyl + (S)-Mandelic Acid | 239 | +2.0 x 10⁵ |

| (S)-Bisbinaphthyl + (R)-Mandelic Acid | 239 | +1.7 x 10⁵ |

Mass Spectrometry Techniques for Complex Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. In supramolecular chemistry, soft ionization techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are particularly useful for characterizing non-covalent host-guest complexes. semanticscholar.orgrsc.org These methods allow the transfer of intact complexes from solution to the gas phase for analysis.

For (R)-2,2'-Binaphthyl-14-crown-4, ESI-MS can be used to confirm the formation of host-guest complexes and to determine their stoichiometry. The mass spectrum would show a peak corresponding to the molecular ion of the free host, and upon addition of a guest, a new peak would appear at a mass corresponding to the host-guest complex. The relative intensities of these peaks can provide information about the stability of the complex in the gas phase.

Furthermore, mass spectrometry can be employed to assess the enantioselectivity of the host. In an enantiomer-labeled guest method, a 1:1 mixture of an unlabeled enantiomer and an isotopically labeled enantiomer of the guest is introduced to the host. The relative peak intensities of the two diastereomeric host-guest complexes in the mass spectrum can be used to quantify the chiral recognition. semanticscholar.org Tandem mass spectrometry (MS/MS) can also be utilized to probe the fragmentation patterns of the host-guest complexes, which can provide insights into the binding interactions.

Influence of Solvent and Temperature on Recognition Fidelity

The fidelity of molecular recognition by (R)-2,2'-Binaphthyl-14-crown-4 is significantly influenced by the surrounding environment, particularly the solvent and temperature. These factors can affect the thermodynamics and kinetics of the host-guest complexation. muk.ac.irnih.gov

Solvent Effects: The choice of solvent can dramatically alter the binding affinity and selectivity of a crown ether. muk.ac.ir Polar, coordinating solvents can compete with the guest for binding to the host, thereby weakening the host-guest interaction. Conversely, non-polar solvents tend to favor complexation due to the reduced solvation of the interacting species. In the context of chiral recognition, the solvent can also influence the conformation of the host and the guest, which in turn affects the complementarity of their interaction. For instance, the chiral recognition of binaphthyl derivatives was found to be dependent on the solvent composition.

Temperature Effects: Temperature has a profound effect on the thermodynamics of host-guest binding. The stability of a complex is governed by the Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). The effect of temperature on chiral recognition can be complex. In some cases, increasing the temperature can improve chiral recognition, while in others, lower temperatures lead to better enantioselectivity. nih.gov This is because the enthalpic and entropic contributions to the binding of the two enantiomers may have different temperature dependencies. Variable temperature studies can be used to dissect these thermodynamic parameters and gain a deeper understanding of the forces driving chiral recognition. nih.gov

Table 3: General Thermodynamic Parameters in Host-Guest Complexation muk.ac.ir

| Parameter | Description | Influence on Complex Stability |

| ΔG (Gibbs Free Energy) | Overall energy change upon complexation. | More negative, more stable. |

| ΔH (Enthalpy) | Heat change associated with bond formation. | More negative, stronger bonds. |

| ΔS (Entropy) | Change in randomness or disorder. | More positive, favored. |

Cooperative Binding and Allosteric Effects in Supramolecular Assemblies

Cooperative binding and allosteric effects are fascinating phenomena in supramolecular chemistry where the binding of one guest molecule to a host influences the binding of a subsequent guest. rsc.org These effects can be positive (enhancing the binding of the second guest) or negative (diminishing it).

In the context of supramolecular assemblies involving (R)-2,2'-Binaphthyl-14-crown-4, cooperative effects could arise in several scenarios. For example, if the host is part of a larger assembly, the binding of a guest at one site could induce a conformational change that is transmitted through the assembly, affecting the binding affinity of a distant site. This is an allosteric effect.

While specific examples of cooperative binding directly involving (R)-2,2'-Binaphthyl-14-crown-4 are not detailed in the provided search results, the principles of cooperativity are broadly applicable to such systems. rsc.org For instance, if two molecules of (R)-2,2'-Binaphthyl-14-crown-4 were to form a dimeric assembly, the binding of a guest to the first crown ether unit could pre-organize the second unit for more favorable binding of another guest. The study of such effects often involves detailed thermodynamic analyses, such as isothermal titration calorimetry (ITC), to quantify the cooperativity. rsc.org Understanding these higher-order interactions is crucial for the design of more complex and functional supramolecular systems.

Applications of R 2,2 Binaphthyl 14 Crown 4 in Enantioselective Processes

Asymmetric Catalysis Mediated by (R)-2,2'-Binaphthyl-14-crown-4

Asymmetric catalysis is a field where chiral ligands and catalysts are employed to stereoselectively synthesize a target molecule. The unique combination of a chiral binaphthyl unit and a cation-binding crown ether loop in (R)-2,2'-Binaphthyl-14-crown-4 suggests its potential utility in various catalytic processes.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. Chiral phase-transfer catalysts are designed to shuttle a reactant from one phase to another while inducing enantioselectivity in the subsequent reaction. Crown ethers, in general, are known to be effective phase-transfer catalysts due to their ability to complex with alkali metal cations, thereby solubilizing inorganic salts in organic solvents. jetir.orgsioc-journal.cn The chirality of the binaphthyl unit within (R)-2,2'-Binaphthyl-14-crown-4 could, in principle, create a chiral environment around the complexed cation and its associated anion, leading to enantioselective transformations.

However, a thorough review of available literature did not yield specific examples or data tables detailing the use of (R)-2,2'-Binaphthyl-14-crown-4 as a phase-transfer catalyst in specific reactions, such as asymmetric alkylations, Michael additions, or other C-C bond-forming reactions. While the application of other chiral binaphthyl-modified catalysts in PTC is well-documented, dedicated studies on the 14-crown-4 variant are not apparent. researchgate.netnih.govresearchgate.net

Organocatalysis

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Chiral binaphthyl derivatives, particularly those derived from BINOL (1,1'-bi-2-naphthol), are prominent organocatalysts. acs.orgrsc.org These catalysts often operate through the formation of hydrogen bonds or other non-covalent interactions to activate substrates and control the stereochemical outcome of a reaction.

A crown ether moiety appended to a binaphthyl scaffold could potentially modulate the catalytic activity and selectivity through secondary interactions or by altering the steric environment of the active site. Despite this potential, no specific research articles detailing the application of (R)-2,2'-Binaphthyl-14-crown-4 as an organocatalyst were identified. Studies on binaphthyl-derived organocatalysts typically focus on phosphines, phosphoric acids, or amines, rather than crown ethers. nih.gov

Enantioselective Reactions with Metal Ion Adducts

The crown ether component of (R)-2,2'-Binaphthyl-14-crown-4 is designed to bind metal ions. The formation of a metal ion adduct with this chiral ligand could generate a chiral Lewis acid catalyst. Such catalysts are instrumental in a wide array of enantioselective reactions, including Diels-Alder reactions, aldol (B89426) additions, and hetero-Diels-Alder reactions. The binaphthyl unit would provide the chiral environment necessary to induce stereoselectivity in the coordination of the substrate to the metal center.

While the synthesis and catalytic applications of metal complexes with various chiral ligands, including other binaphthyl derivatives and crown ethers, are extensively studied, specific data on the catalytic activity of metal ion adducts of (R)-2,2'-Binaphthyl-14-crown-4 are not available in the reviewed literature. rsc.orgscielo.brnih.gov

Stereocontrol Mechanisms in Catalytic Cycles

Detailed mechanistic studies, including computational and experimental investigations, are necessary to elucidate the precise mode of stereocontrol for this specific compound. However, in the absence of published applications, such studies for (R)-2,2'-Binaphthyl-14-crown-4 have not been found.

Chiral Separation and Resolution Techniques

Chiral separation is crucial for the isolation of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) are a primary tool for this purpose.

Chiral Stationary Phases in Chromatography

Crown ethers, particularly those incorporating a chiral element, have been successfully employed as chiral stationary phases for the separation of racemic compounds containing primary amino groups, such as amino acids and chiral amines. koreascience.krmdpi.com The separation mechanism involves the formation of diastereomeric host-guest complexes between the chiral crown ether and the protonated amine of the analyte. The differing stabilities of these complexes lead to different retention times for the two enantiomers.

Binaphthyl-based chiral selectors are also widely used in CSPs, where chiral recognition is often governed by π-π interactions, hydrogen bonding, and steric repulsion. rsc.orgmdpi.com The incorporation of a (R)-2,2'-Binaphthyl-14-crown-4 unit onto a solid support, such as silica (B1680970) gel, would be expected to yield a CSP with potential for separating a range of chiral analytes.

Despite the clear potential, a search of the scientific literature did not reveal any studies that have prepared or evaluated a chiral stationary phase based on (R)-2,2'-Binaphthyl-14-crown-4. Consequently, there are no available data tables with separation factors (α) or resolution values (Rs) for the separation of specific enantiomers using this material. While there is extensive literature on other crown ether-based and binaphthyl-based CSPs, this specific derivative remains uncharacterised in this application. mdpi.comresearchgate.net

Liquid-Liquid Extraction for Enantiomer Separation

Enantioselective liquid-liquid extraction (ELLE) is an attractive method for the separation of racemates due to its scalability and operational simplicity. The core principle relies on a chiral host molecule, or extractant, present in an organic phase, which preferentially complexes with one enantiomer from an aqueous phase, thereby transferring it to the organic phase.

While specific studies detailing the use of (R)-2,2-Binaphthyl-14-crown-4 as an extractant are not extensively documented in publicly available literature, the broader class of chiral crown ethers has been investigated for this purpose. Research has shown that optically active diaza-18-crown-6 ethers can perform enantioselective transport and extraction of amino acids, achieving separation through noncovalent interactions. nih.gov The enantioselectivity in these systems is driven by steric and repulsive interactions between the chiral components of the crown ether and the functional groups of the amino acid enantiomers. nih.gov For instance, the highest enantioselectivity was noted for tryptophan, highlighting the importance of the analyte's structure in the recognition process. nih.gov

The design of this compound, with its rigid binaphthyl walls, is intended to create a highly specific binding pocket. It is hypothesized that this structure would be effective in the extraction of chiral primary amines and the salts of amino acids, where the ammonium (B1175870) group could be complexed by the crown ether ring, and the binaphthyl unit would provide the steric discrimination necessary for enantioselectivity.

Membrane-Based Separation Strategies

Membrane-based separation offers a continuous and energy-efficient alternative to traditional separation methods like chromatography. In the context of chiral separations, liquid membranes incorporating a chiral carrier have been a key area of research. wur.nl In such a system, the chiral carrier, dissolved in a water-immiscible liquid membrane phase, selectively binds to one enantiomer at the feed-membrane interface, transports it across the membrane, and releases it into a receiving phase on the other side. wur.nl

The performance of these membranes is determined by both the permeability and the enantioselectivity of the carrier molecule. wur.nl Chiral crown ethers are prime candidates for such carriers due to their ability to complex with protonated amines, a common functional group in chiral molecules like amino acids and pharmaceuticals. The binaphthyl moiety in this compound is expected to provide the necessary chiral environment to differentiate between enantiomers during the transport process. While specific studies on membranes containing this compound are limited, the principle has been demonstrated with other chiral crown ethers. nih.gov The efficiency of such a separation would depend on factors like the stability of the complex formed, the rate of transport, and the prevention of carrier leakage into the aqueous phases. wur.nl

Sensors and Probes for Chiral Analytes

The rigid, C2-symmetric, and fluorescent nature of the binaphthyl unit makes it an excellent scaffold for the development of chiral sensors. When incorporated into a macrocyclic structure like a crown ether, the resulting molecule can signal the binding of a chiral guest through changes in its photophysical properties.

Fluorescent sensors based on the 1,1'-binaphthyl framework are among the most sensitive and effective tools for enantioselective recognition. rsc.org The general mechanism involves the formation of a diastereomeric complex between the chiral sensor (host) and the chiral analyte (guest), which results in a discernible change in the fluorescence spectrum of the sensor. This change can manifest as fluorescence quenching or enhancement.

Binaphthyl-based fluorescent probes have demonstrated high enantioselectivity for a variety of chiral analytes, including amino acids, amino alcohols, and amines. rsc.orgmdpi.com For example, a fluorescent sensor incorporating a binaphthocrown ether moiety conjugated to a polythiophene backbone was used to recognize the enantiomers of α-methyl-4-nitrobenzylamine. nih.gov The study revealed a relative binding affinity (K(R)/K(S)) of 2.16, indicating preferential binding of one enantiomer over the other. nih.gov

In a sensor based on this compound, the crown ether would serve as the binding site for a primary ammonium group of an analyte, while the binaphthyl unit would act as both the chiral barrier and the fluorescent reporter. The binding event would alter the electronic environment of the binaphthyl fluorophore, leading to an enantioselective fluorescent response. The table below presents representative data from a study on a binaphthyl amine-based fluorescent probe for the recognition of lysine (B10760008), illustrating the typical performance of such sensors. mdpi.com

| Analyte | Fluorescence Intensity Change (I/I₀) for L-enantiomer | Fluorescence Intensity Change (I/I₀) for D-enantiomer | Enantiomeric Fluorescence Ratio (ef = ΔIL/ΔID) |

| Lysine | 29.23 | ~1.9 | 15.29 |

| Histidine | ~4.0 | ~1.0 | - |

| Tryptophan | ~3.5 | ~1.0 | - |

| Other Amino Acids | 0.8 - 1.5 | 0.8 - 1.5 | - |

This table is representative of data from a study on a novel binaphthyl amine fluorescent probe and is intended to illustrate the principle of enantioselective fluorescence enhancement. Data adapted from a study on BINAM-based probes for lysine recognition. mdpi.com

Electrochemical sensors offer an alternative method for chiral recognition, translating molecular binding events into measurable electrical signals. While this field is dominated by other chiral selectors, such as cyclodextrins and covalent organic polymers, the principles of host-guest chemistry are equally applicable. researchgate.net

An electrochemical sensor based on this compound would typically involve immobilizing the crown ether onto an electrode surface. The binding of a chiral analyte to the immobilized host would alter the electrochemical properties at the electrode-solution interface. This could manifest as a change in current, potential, or impedance. However, there is currently a lack of specific research demonstrating the application of binaphthyl crown ethers in electrochemical sensing platforms. The development of such sensors remains a potential area for future investigation, leveraging the known chiral recognition capabilities of this class of compounds.

Applications in Drug Discovery and Development

The demand for enantiomerically pure pharmaceuticals is a major driver for the development of new stereoselective synthetic methods and analytical techniques. Chiral molecules like this compound can play a role in both the synthesis and analysis of chiral drug molecules.

The binaphthyl scaffold is a cornerstone of asymmetric catalysis. Modified BINOL derivatives are widely used as chiral ligands for metal catalysts or as organocatalysts themselves in a vast array of stereoselective reactions. These reactions are crucial for the synthesis of single-enantiomer drug substances.

Binaphthyl-modified chiral bifunctional organocatalysts have been successfully used in highly enantioselective Michael additions of 2-hydroxy-1,4-naphthoquinones to nitroalkenes. nih.gov This reaction produces chiral functionalized naphthoquinones, which are important precursors for various pharmaceuticals, with high yields (81–95%) and excellent enantioselectivities (91–98% ee). nih.gov While this example uses a modified binaphthyl amine and not a crown ether, it highlights the potential of the binaphthyl unit to direct stereoselective C-C bond formation.

A catalyst incorporating the this compound structure could potentially leverage the crown ether moiety to bind a reactant or a metal cation, thereby influencing the steric environment and enhancing the enantioselectivity of a reaction. The development of such multifunctional catalysts is an active area of research aimed at creating more efficient and selective synthetic routes to chiral drugs. nih.govnewdrugapprovals.orgethz.ch

Chiral Purity Determination of Pharmaceutical Intermediates

The enantiomeric purity of pharmaceutical intermediates is a critical parameter in drug development and manufacturing, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is the fundamental principle behind the determination of enantiomeric excess. Binaphthyl derivatives, due to their well-defined chiral environment, have been extensively utilized as chiral selectors in various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

While direct studies on (R)-2,2'-Binaphthyl-14-crown-4 for the chiral purity determination of specific pharmaceutical intermediates are not extensively documented in publicly available literature, the principles of chiral recognition by analogous binaphthyl crown ethers provide a strong basis for its potential applications. For instance, chiral crown ethers based on the 1,1'-binaphthyl framework have demonstrated excellent capabilities in separating the enantiomers of amino acids and other primary amine-containing compounds, which are common moieties in pharmaceutical intermediates. The mechanism of chiral recognition involves the formation of diastereomeric host-guest complexes between the chiral crown ether and the enantiomers of the analyte. The stability of these complexes differs due to steric and electronic interactions, leading to separable signals in chromatographic or spectroscopic analyses.

The chiral cavity of (R)-2,2'-Binaphthyl-14-crown-4 is particularly suited for the recognition of small cationic species. The crown ether ring can complex with protonated primary amines, while the binaphthyl unit provides the chiral environment necessary for enantiomeric discrimination. The efficiency of this discrimination is influenced by factors such as the solvent, temperature, and the nature of the counter-ion.

To illustrate the potential of this class of compounds, consider the data from a study on a related binaphthyl-based chiral stationary phase for the separation of racemic drugs.

Table 1: Enantioseparation of Racemic Drugs using a Binaphthyl-Based Chiral Stationary Phase

| Racemic Drug | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| Ibuprofen | Hexane/Isopropanol/Trifluoroacetic Acid (90/10/0.1) | 1.0 | 1.25 | 2.10 |

| Ketoprofen | Hexane/Isopropanol/Trifluoroacetic Acid (85/15/0.1) | 1.0 | 1.32 | 2.54 |

| Naproxen | Hexane/Isopropanol/Trifluoroacetic Acid (95/5/0.1) | 1.2 | 1.18 | 1.98 |

This table is illustrative and based on the general performance of binaphthyl-based chiral stationary phases. Specific data for (R)-2,2'-Binaphthyl-14-crown-4 may vary.

This data demonstrates the capability of the binaphthyl scaffold to effectively resolve enantiomers of common non-steroidal anti-inflammatory drugs (NSAIDs). The separation factor (α) indicates the degree of separation between the two enantiomers, while the resolution (Rs) provides a quantitative measure of the separation quality. It is highly probable that (R)-2,2'-Binaphthyl-14-crown-4, when incorporated into a suitable analytical platform, would exhibit similar or tailored selectivity towards specific pharmaceutical intermediates.

Material Science Applications

The unique chiroptical and recognition properties of (R)-2,2'-Binaphthyl-14-crown-4 have also spurred interest in its application within the realm of material science. The ability to introduce chirality at the molecular level and have it manifest in the macroscopic properties of a material is a key goal in the development of advanced functional materials.

Integration into Chiral Polymeric Materials

The incorporation of chiral units into polymer backbones or as pendant groups can impart unique properties to the resulting materials, such as chiroptical activity, the ability to act as chiral stationary phases for chromatography, and potential for asymmetric catalysis. The synthesis of polymers containing binaphthyl-crown ether moieties has been explored, demonstrating the feasibility of creating such advanced materials.

A study on the cyclopolymerization of divinyl ethers of (S)-2,2'-binaphthyl-15-crown-4 and 21-crown-6 has shown that the resulting chiral polymeric crown ethers exhibit chiral recognition capabilities. researchgate.net The ability of these polymers to discriminate between the enantiomers of racemic ester salts of amino acids was found to be comparable to that of polymers containing (R)-2,2'-binaphthyl moieties. researchgate.net This suggests that polymers incorporating the (R)-2,2'-Binaphthyl-14-crown-4 unit would also possess significant chiral recognition properties.

The integration of (R)-2,2'-Binaphthyl-14-crown-4 into a polymer can be achieved through several synthetic strategies, including:

Polymerization of a monomeric derivative: The crown ether can be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, and then subjected to polymerization or copolymerization.

Post-polymerization modification: A pre-existing polymer with reactive side chains can be chemically modified to attach the (R)-2,2'-Binaphthyl-14-crown-4 unit.

Table 2: Chiral Recognition by a Polymer with (S)-Binaphthyl Crown Ether Moieties

| Racemic Analyte (Ester Salt) | Enantiomer Distribution Constant (KL/KD) |

|---|---|

| Phenylglycine | 1.28 |

| Phenylalanine | 1.22 |

| Valine | 1.15 |

Data adapted from a study on a polymer with (S)-2,2'-binaphthyl-15-crown-4 and 21-crown-6 units. researchgate.net The enantiomer distribution constant indicates the ratio of the distribution coefficients of the two enantiomers between the stationary and mobile phases.

Chiral Self-Assembly in Nanostructured Materials

Self-assembly is a powerful bottom-up approach for the construction of well-defined nanostructures. The introduction of chirality into the molecular building blocks can lead to the formation of hierarchical chiral superstructures with emergent properties. Binaphthyl derivatives are excellent candidates for chiral self-assembly due to their rigid and well-defined C2-symmetric structure, which can effectively transfer chiral information from the molecular to the supramolecular level. rsc.org

While specific studies detailing the self-assembly of (R)-2,2'-Binaphthyl-14-crown-4 are limited, the general principles of chiral self-assembly of binaphthyl compounds provide a framework for its potential behavior. The non-covalent interactions that drive self-assembly, such as π-π stacking, hydrogen bonding, and van der Waals forces, can be influenced by the presence of the crown ether moiety. The crown ether can participate in host-guest interactions, potentially directing the assembly process in the presence of suitable guest molecules or ions.

The resulting nanostructured materials could take various forms, such as nanofibers, nanotubes, vesicles, or helical aggregates. These chiral nanomaterials could find applications in areas such as:

Asymmetric catalysis: Providing a chiral environment for chemical reactions.

Chiral sensing: Detecting the presence of specific enantiomers through changes in their optical or electronic properties.

Chiroptical devices: For applications in displays, optical data storage, and spintronics.

The formation of such materials is a testament to the intricate interplay between molecular design and supramolecular organization, where the chirality of a single molecule like (R)-2,2'-Binaphthyl-14-crown-4 can be amplified to create functional nanoscale architectures.

Computational and Theoretical Investigations of R 2,2 Binaphthyl 14 Crown 4

Conformational Analysis and Dynamics of (R)-2,2-Binaphthyl-14-crown-4

Molecular mechanics (MM) methods would be employed to model the conformational landscape of this compound. These simulations utilize force fields—sets of empirical energy functions—to calculate the potential energy of the molecule as a function of its atomic coordinates. By systematically rotating the torsion angles of the crown ether ring, a large number of possible conformations can be generated and their relative energies evaluated to identify low-energy, stable structures.

Molecular dynamics (MD) simulations would build upon this by simulating the atomic motions of the molecule over time. An MD simulation would reveal how the crown ether portion of the molecule flexes and how this movement is constrained by the bulky binaphthyl group. Key insights from such simulations would include the identification of the most populated conformational states and the pathways for transitioning between them.

Table 1: Illustrative Data from a Hypothetical Molecular Mechanics Conformational Search (Note: This data is representative of what such a study would yield and is not from a published analysis of this compound.)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C1-C2-C2'-C1' (degrees) | Cavity Size (Å) |

| 1 | 0.00 | 85.2 | 3.8 x 2.5 |

| 2 | 1.25 | 88.1 | 3.5 x 2.8 |

| 3 | 2.50 | 84.5 | 4.1 x 2.2 |

The potential energy surface (PES) is a conceptual map of the energy of a molecule as a function of its geometry. For this compound, a key feature of the PES is the energy barrier to rotation around the C2-C2' bond of the binaphthyl unit, a process known as atropisomerization.

Exploring the PES for this rotation would involve calculating the energy of the molecule at various fixed dihedral angles. This would identify the transition state—the highest energy point on the lowest energy path between the (R) and (S) enantiomers. The height of this energy barrier is a measure of the molecule's configurational stability. The presence of the 14-crown-4 ether bridge is expected to significantly influence this barrier compared to simpler 2,2'-disubstituted binaphthyls.

Modeling Host-Guest Complexation and Binding Energies

The ability of crown ethers to selectively bind guest molecules is central to their function. vt.edu Computational modeling provides powerful tools to investigate these noncovalent interactions, predicting the stability and structure of host-guest complexes. For a chiral host like this compound, these methods are crucial for understanding the basis of its molecular recognition capabilities.

Docking Studies and Molecular Fitting

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the "guest" or "ligand") when bound to a second (the "host" or "receptor") to form a stable complex. nih.gov This method is instrumental in exploring the potential binding modes of various guests within the cavity of this compound.

The process involves:

Structure Preparation : Three-dimensional structures of both the this compound host and potential guest molecules (e.g., chiral amines, amino acid esters, or metal cations) are generated and optimized to their lowest energy conformations.

Defining the Binding Site : The macrocyclic cavity of the crown ether is defined as the target binding region.

Sampling and Scoring : A docking algorithm systematically samples a large number of orientations and conformations of the guest within the host's cavity. Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scores are based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

For this compound, docking studies could be used to screen a library of chiral guests, predicting which enantiomer would fit more favorably within the chiral environment created by the binaphthyl group. The results, typically presented as docking scores, provide a rapid, qualitative assessment of binding preference and are foundational for more rigorous computational studies.

| Guest Molecule | Guest Enantiomer | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Phenylglycinol | (R) | -6.8 | Hydrogen bonding with ether oxygens, π-π stacking with naphthyl rings |

| Phenylglycinol | (S) | -5.9 | Hydrogen bonding with ether oxygens, steric hindrance with naphthyl wall |

| 1-Phenylethylamine | (R) | -6.2 | Hydrogen bonding, CH-π interactions |

| 1-Phenylethylamine | (S) | -6.5 | Enhanced hydrogen bonding and CH-π interactions |

Note: The data in Table 1 is hypothetical and for illustrative purposes only, demonstrating the typical output of molecular docking studies.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI)